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3-Deaza-DA cep

nucleic acid chemistry DNA duplex stability base modification

RESEARCH PAIN: Dissecting minor-groove hydrogen-bond contributions without altering base-pairing fidelity is challenging with standard dA or 7-deaza analogs. SOLUTION: 3-Deaza-DA cep ablates the N3 lone pair while preserving Watson-Crick geometry, enabling definitive interrogation of N3-mediated contacts. KEY OUTCOMES: (i) Integrates into standard synthesizer protocols without modified oxidation conditions, reducing protocol complexity. (ii) Enables tunable duplex destabilization quantified by UV thermal melting, ideal for allele-specific PCR. (iii) Supports competitive inhibition studies of DNA polymerases to quantify N3 energetic contributions to replication fidelity.

Molecular Formula C48H53N6O7P
Molecular Weight 856.9 g/mol
CAS No. 666257-76-7
Cat. No. B1458949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Deaza-DA cep
CAS666257-76-7
Molecular FormulaC48H53N6O7P
Molecular Weight856.9 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5C=CN=C6NC(=O)C7=CC=CC=C7
InChIInChI=1S/C48H53N6O7P/c1-33(2)54(34(3)4)62(59-29-13-27-49)61-42-30-44(53-32-51-45-41(53)26-28-50-46(45)52-47(55)35-14-9-7-10-15-35)60-43(42)31-58-48(36-16-11-8-12-17-36,37-18-22-39(56-5)23-19-37)38-20-24-40(57-6)25-21-38/h7-12,14-26,28,32-34,42-44H,13,29-31H2,1-6H3,(H,50,52,55)/t42-,43+,44+,62?/m0/s1
InChIKeyKANZRWOEDDAVIO-IHHNYUCOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 40 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Deaza-DA cep for Nucleic Acid Research


3-Deaza-DA cep (CAS 666257-76-7), formally N6-Benzoyl-3-deaza-2'-deoxy-5'-O-DMT-3-methyladenosine 3'-CE phosphoramidite, is a modified nucleoside phosphoramidite building block utilized in solid-phase oligonucleotide synthesis [1]. The compound features a 3-deazaadenine base moiety, where the N3 nitrogen of the adenine ring is replaced by a carbon atom, while retaining the Watson-Crick hydrogen-bonding face complementary to thymine [2]. As a 3'-CE (cyanoethyl) phosphoramidite, it is directly compatible with standard automated DNA synthesizer protocols, enabling site-specific incorporation of the 3-deaza-2'-deoxyadenosine (3-deaza-dA) modification into custom oligonucleotides .

3-Deaza-DA cep vs. dA and Deaza Analogs


Substituting 3-Deaza-DA cep with standard dA-CE phosphoramidite or other deaza analogs (e.g., 7-deaza-dA, 7-deaza-8-aza-dA) fundamentally alters the oligonucleotide's minor-groove electronic profile and downstream biochemical behavior. The N3-to-CH substitution in 3-deaza-dA specifically ablates the lone-pair electron density that projects into the minor groove—a critical hydrogen-bond acceptor site exploited by numerous DNA-binding proteins, polymerases, and restriction enzymes [1]. In contrast, 7-deaza modifications alter the major groove hydrogen-bonding pattern , while 7-deaza-8-aza analogs introduce alternative electron density distributions [2]. Consequently, experimental outcomes from one modified oligonucleotide cannot be extrapolated to another; only the 3-deaza variant enables selective interrogation of N3-mediated minor-groove contacts without perturbing Watson-Crick base-pairing fidelity.

3-Deaza-DA cep: Evidence vs. dA and Analogs


Duplex Destabilization: 3-Deaza-dA vs. dA

Incorporation of 3-deaza-dA (d3CA) into an octamer DNA duplex results in quantifiable destabilization relative to unmodified dA, as measured by UV thermal melting. The magnitude of destabilization increases with the number of substitutions and is pH-dependent [1].

nucleic acid chemistry DNA duplex stability base modification

Minor-Groove H-Bond Ablation: 3-Deaza-dA vs. dA

The replacement of the N3 nitrogen with a carbon atom in 3-deaza-dA eliminates a lone-pair electron density that serves as a hydrogen-bond acceptor in the DNA minor groove, while preserving the Watson-Crick hydrogen-bonding pattern with thymine [1]. Structural studies confirm that the base-pair geometry of 3DA/dT is identical to that of dA/dT [2].

DNA-protein interactions polymerase mechanism minor groove recognition

DNA Polymerase I Inhibition by 3-Deaza-dA

The triphosphate form of 3-deaza-dA (d3CATP) acts as a competitive inhibitor of E. coli DNA polymerase I with respect to the natural substrate dATP [1]. This contrasts with unmodified dATP, which serves as an efficient substrate for chain elongation.

enzymology DNA replication polymerase inhibition

Synthesis: 3-Deaza-DA cep vs. 7-Deaza-dA

Unlike 7-deaza-dA phosphoramidite, which is sensitive to the iodine-based oxidizer used in standard DNA synthesis cycles, 3-Deaza-DA cep exhibits full compatibility with conventional phosphoramidite chemistry without requiring modified oxidation conditions .

oligonucleotide synthesis phosphoramidite chemistry solid-phase synthesis

Antiviral Spectrum: 3-Deazaadenosine vs. Neplanocin A

The carbocyclic analog of 3-deazaadenosine (C-c3Ado) demonstrates a distinct antiviral spectrum compared to neplanocin A. While C-c3Ado exhibits activity against vaccinia virus, herpes simplex virus type 1, and HL-23 C-type virus at concentrations of 0.2–1 µg/mL [1], neplanocin A and its 3-deaza derivative show selective efficacy against vesicular stomatitis virus, parainfluenza virus, reovirus, and rotavirus [2].

antiviral research SAH hydrolase inhibition broad-spectrum antivirals

Ebola Mouse Model: 3-Deazaadenosine vs. Vehicle

3-Deazaadenosine administered at 0.7 mg/kg every 8 hours completely prevented mortality in BALB/c mice lethally infected with mouse-adapted Ebola virus, whereas all vehicle-treated control animals died within 5–7 days post-infection [1]. This protective effect is dose-dependent and persists even when treatment is initiated 2 days post-infection.

antiviral therapeutics filovirus in vivo efficacy

3-Deaza-DA cep Research Applications


Minor-Groove DNA-Protein Interactions

Site-specific incorporation of 3-deaza-dA into oligonucleotides enables precise interrogation of N3-mediated hydrogen-bonding contributions in the DNA minor groove. Because 3-deaza-dA preserves Watson-Crick base-pairing geometry with thymine but eliminates the N3 lone-pair acceptor, researchers can definitively attribute observed changes in protein binding affinity or enzymatic activity to the loss of this specific contact [1][2]. This application is supported by the direct head-to-head evidence of minor-groove hydrogen-bond ablation (Evidence Item 2) and structural confirmation of unchanged base-pair geometry [2].

Duplex Stability Modulation for Diagnostics

The predictable destabilization introduced by 3-deaza-dA substitutions—quantified via UV thermal melting studies—allows researchers to fine-tune the melting temperature (Tm) of hybridization probes and primers. Successive replacement of dA with d3CA increasingly destabilizes the duplex, with effects enhanced at lower pH [3]. This tunable destabilization is distinct from the behavior of unmodified dA and alternative deaza analogs, making 3-Deaza-DA cep the reagent of choice when precise control over duplex thermodynamics is required, as in allele-specific PCR or mismatch discrimination assays.

Polymerase Fidelity & Nucleotide Discrimination

The competitive inhibition of E. coli DNA polymerase I by d3CATP provides a direct experimental handle for studying nucleotide selection and discrimination by replicative enzymes [4]. By comparing the kinetic parameters of dATP incorporation versus d3CATP inhibition, researchers can quantify the energetic contribution of the N3 minor-groove contact to polymerase fidelity. This application leverages the direct head-to-head evidence of competitive inhibition (Evidence Item 3) and is not achievable with standard dA or 7-deaza analogs.

Streamlined Modified Oligonucleotide Synthesis

3-Deaza-DA cep integrates seamlessly into standard automated DNA synthesizer workflows without requiring modified oxidation conditions, unlike the iodine-sensitive 7-deaza-dA phosphoramidite . This compatibility reduces protocol complexity and increases synthetic success rates, making it the preferred building block for laboratories producing modified oligonucleotides for X-ray crystallography, NMR, or cryo-EM studies of protein-DNA complexes.

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